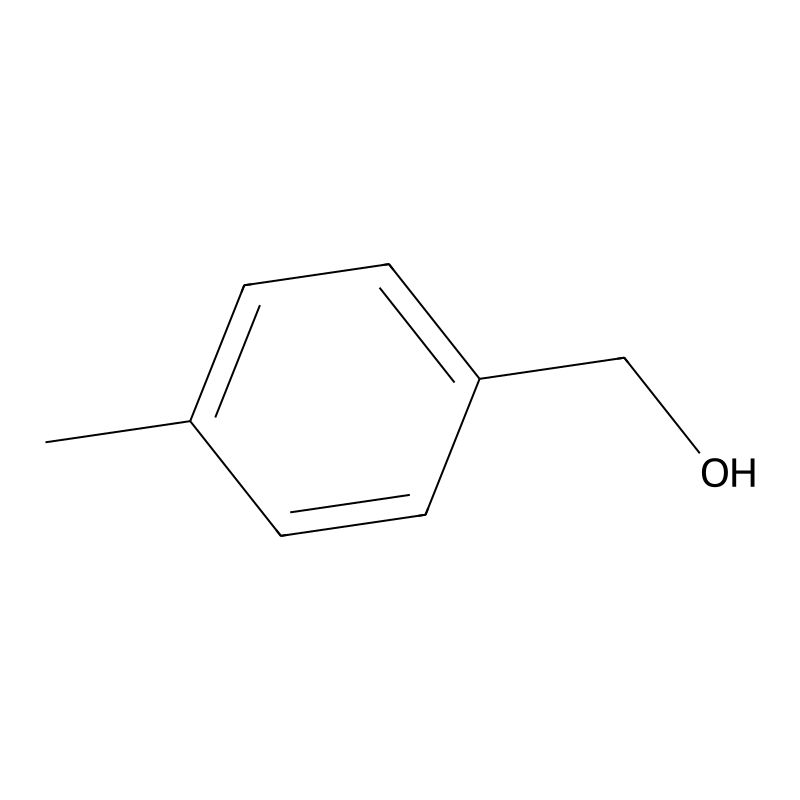

4-Methylbenzyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.06 M

Very soluble in ether, ethanol

In water, 0.063 M (7,710 mg/L) at 25 °C

Practically insoluble or insoluble in water

Soluble (in ethanol)

Synonyms

Canonical SMILES

As a Laboratory Reagent:

-MBA finds use in various laboratory settings due to its properties.

- Solvent: Its solubility in organic solvents like ethanol, methanol, and ether makes it suitable for dissolving other research chemicals [].

- Synthetic Precursor: It acts as a starting material for the synthesis of other chemicals, such as 4-methyl-benzaldehyde, a common intermediate in organic synthesis [].

- Study of Biological Processes: 4-MBA can be used to study specific biological processes, including its role as a xenobiotic metabolite, meaning a compound foreign to an organism that undergoes metabolic transformation [].

Please note

It's important to remember that 4-MBA can be an irritant and requires proper handling and safety precautions in a laboratory setting.

Investigating its Potential Biological Activities:

Some preliminary research suggests potential biological activities of 4-MBA, although these are still under investigation and require further exploration.

- Antimicrobial Activity: Studies have shown that 4-MBA exhibits antimicrobial activity against some bacterial and fungal strains. However, further research is needed to determine its effectiveness and potential applications.

- Other Potential Activities: Limited studies suggest 4-MBA may have other potential biological activities, including antioxidant and anticancer properties. However, these findings require significant further investigation and validation before drawing any conclusive statements.

4-Methylbenzyl alcohol, also known as p-methylbenzyl alcohol, is an aromatic alcohol with the chemical formula C₈H₁₀O and a molecular weight of 122.17 g/mol. It appears as a white crystalline solid or needles and has a mild floral odor. The compound has a melting point ranging from 59 to 61 °C and a boiling point of approximately 217 °C. It is slightly soluble in water but readily dissolves in organic solvents like methanol and ether .

4-Methylbenzyl alcohol itself does not have a well-defined mechanism of action in biological systems. Research on its specific biological activity is limited.

While detailed data is limited, 4-methylbenzyl alcohol is likely to exhibit mild irritation upon contact with skin and eyes. It is recommended to follow standard laboratory safety procedures when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood [4].

[4] 4-Methylbenzyl alcohol - SAFETY DATA SHEET - Fisher Scientific ()

4-Methylbenzyl alcohol is reactive towards various agents, including:

- Acids: It can undergo protonation and subsequent reactions.

- Acid Chlorides and Anhydrides: It reacts to form esters or other derivatives.

- Oxidizing Agents: This compound can be oxidized to form corresponding aldehydes or ketones .

When heated to decomposition, it emits acrid smoke and toxic fumes, including carbon monoxide and carbon dioxide .

The biological activity of 4-methylbenzyl alcohol has been studied in various contexts. It exhibits antimicrobial properties, making it useful in formulations aimed at inhibiting bacterial growth. Furthermore, its mild floral scent contributes to its use in perfumery, and it has been investigated for potential applications in flavoring agents due to its pleasant aroma .

4-Methylbenzyl alcohol can be synthesized through several methods:

- Reduction of p-Tolualdehyde: The most common method involves the reduction of p-tolualdehyde using reducing agents like sodium borohydride or lithium aluminum hydride.

- Hydrolysis of Methylbenzenesulfonate: Another method includes hydrolyzing methylbenzenesulfonate derivatives .

- Catalytic Hydrogenation: This method employs palladium on carbon catalysts for the hydrogenation of p-tolualdehyde .

4-Methylbenzyl alcohol finds applications in various fields:

- Fragrance Industry: Used as a key ingredient in perfumes due to its floral scent.

- Flavoring Agent: Incorporated into food products for flavor enhancement.

- Laboratory Reagent: Utilized in organic synthesis and chemical research.

- Raw Material: Serves as a precursor for polycarbonates and other chemical compounds .

Studies have indicated that 4-methylbenzyl alcohol interacts with biological systems primarily through its antimicrobial properties. Its ability to inhibit certain bacterial strains has been documented, making it a candidate for use in personal care products and preservatives. Further research may explore its interactions with enzymes or cellular receptors that could elucidate additional biological roles .

Several compounds share structural similarities with 4-methylbenzyl alcohol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Benzyl Alcohol | Aromatic alcohol | Simple structure; widely used as a solvent |

| p-Tolyl Alcohol | Methyl group at para position | Used mainly in industrial applications |

| 2-Methylbenzyl Alcohol | Methyl group at ortho position | Has different reactivity patterns |

| 3-Methylbenzyl Alcohol | Methyl group at meta position | Distinct odor profile compared to 4-methyl variant |

4-Methylbenzyl alcohol is unique due to its specific placement of the methyl group relative to the hydroxymethyl group, which influences its reactivity and biological activity compared to similar compounds .

Physical Description

Solid

White solid; Weak floral aroma

Color/Form

White crystalline powde

XLogP3

Boiling Point

217.0 °C

217 °C

Density

0.978 g/cu cm at 22 °C

LogP

log Kow = 1.58

Melting Point

61.5 °C

Mp 61-62 ° (57-58 °)

61-62°C

UNII

GHS Hazard Statements

H315 (16.31%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (15.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

31831-37-5

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

General Manufacturing Information

Benzenemethanol, 4-methyl-: ACTIVE